3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
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Overview
Description
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the sulfonamide group: This step might involve the reaction of the biphenyl compound with a sulfonyl chloride in the presence of a base.
Attachment of the aminoethyl group: This could be done through a nucleophilic substitution reaction where the sulfonamide is reacted with an aminoethyl halide.
Final amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-aminoethyl)-N-phenylbenzamide: Similar structure but lacks the sulfonamide group.
4-aminobiphenyl: Contains the biphenyl moiety but lacks the sulfonamide and aminoethyl groups.
Uniqueness
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c19-11-4-14-24(22,23)21(13-12-20)15-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-3,5-10H,4,11-15,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNSQKZZKRHGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN(CCN)S(=O)(=O)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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